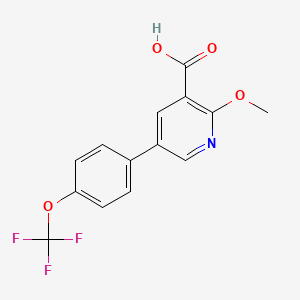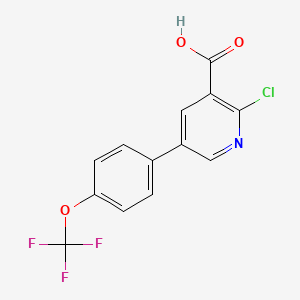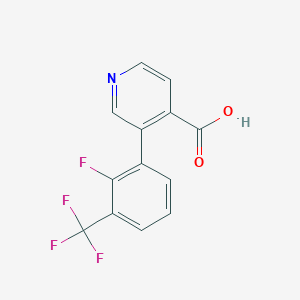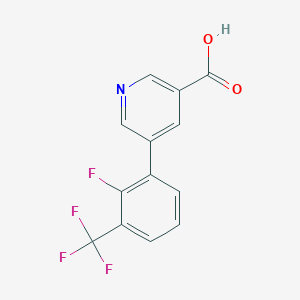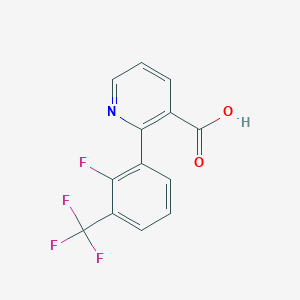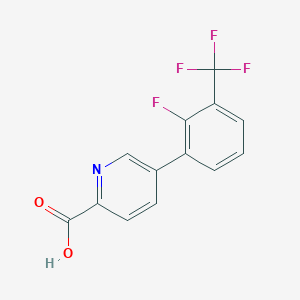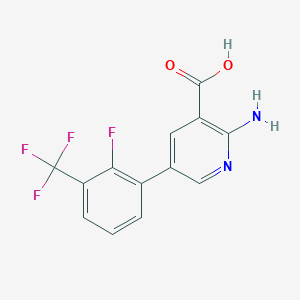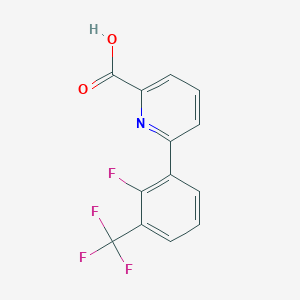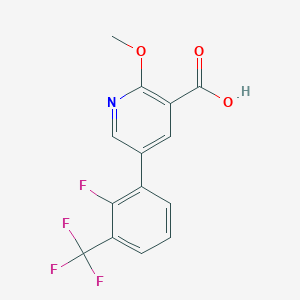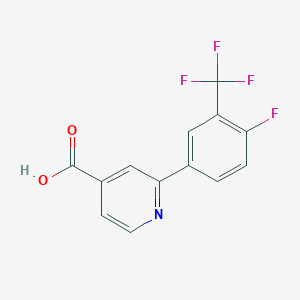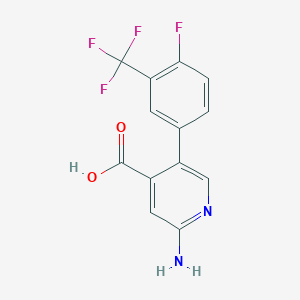
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%) is an organic compound that is used in various scientific research applications. It is a derivative of isonicotinic acid that has been modified with a fluoro-trifluoromethylphenyl group. This compound has been studied extensively for its potential to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in chemical reactions, such as the synthesis of heterocyclic compounds. In addition, it has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have anti-inflammatory and anti-cancer activities. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity level, and is relatively stable. In addition, it is non-toxic and has a low cost. However, it has some limitations, such as its relatively low solubility in water and its potential to react with other compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%. It could be used to develop more efficient synthesis methods for organic compounds, to study the mechanism of action of enzymes, and to develop more effective drugs. In addition, it could be used to study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, it could be used to develop more efficient methods for the synthesis of peptides and proteins.
Synthesemethoden
The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% begins with the reaction of 4-fluoro-3-trifluoromethylphenol and isonicotinic acid. This reaction is conducted in the presence of a strong base, such as sodium hydroxide, and proceeds via an SN2 reaction. The product is then purified by column chromatography and recrystallization. The final product is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)9-6-18-4-3-8(9)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXLXYNMGPMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688267 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-54-2 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

